3-(2-Phenoxyethoxy)piperidine Hydrochloride: A Comprehensive Technical Guide to Synthesis, Characterization, and Pharmacological Utility
3-(2-Phenoxyethoxy)piperidine Hydrochloride: A Comprehensive Technical Guide to Synthesis, Characterization, and Pharmacological Utility
Executive Summary
3-(2-Phenoxyethoxy)piperidine hydrochloride (CAS 1220036-66-7) is a highly versatile, bifunctional building block extensively utilized in the synthesis of neuroactive compounds and G-protein coupled receptor (GPCR) modulators[1]. The architecture of this molecule—combining a basic piperidine core with a lipophilic, flexible phenoxyethoxy side chain—makes it a privileged scaffold in modern drug discovery. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the synthesis, analytical characterization, and pharmacological application of this critical intermediate.
Physicochemical Properties & Structural Analysis
Understanding the baseline physicochemical properties is essential for predicting the molecule's behavior during synthesis and biological assaying. The hydrochloride salt form is specifically chosen over the free base to enhance aqueous solubility, oxidative stability, and powder flowability during scale-up operations[2].
| Property | Value / Description |
| Chemical Name | 3-(2-Phenoxyethoxy)piperidine hydrochloride |
| CAS Registry Number | 1220036-66-7 |
| PubChem CID | [2] |
| Molecular Formula | C13H20ClNO2[2] |
| Molecular Weight | 257.75 g/mol [3] |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in H2O, Methanol, DMSO; Insoluble in Hexanes |
| Storage Conditions | Desiccated at 2-8°C (Hygroscopic) |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 3-(2-Phenoxyethoxy)piperidine hydrochloride relies on a highly controlled Williamson etherification followed by a selective deprotection step. The protocol below is designed to minimize side reactions (such as elimination or competitive ring-opening) by strictly controlling the microenvironment of the reaction.
Protocol 1: Synthesis of N-Boc-3-(2-phenoxyethoxy)piperidine
-
Preparation : In an oven-dried, argon-purged flask, dissolve 1.0 eq of N-Boc-3-hydroxypiperidine in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Deprotonation : Cool the solution to 0°C. Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).
-
Causality: NaH is selected over weaker bases (like K2CO3) because the secondary alcohol on the piperidine ring is sterically hindered and weakly nucleophilic. Complete, irreversible deprotonation is required to prevent the starting material from acting as a competitive hydrogen-bond donor.
-
-
Etherification : After 30 minutes of stirring (until H2 gas evolution ceases), add 1.1 eq of 2-phenoxyethyl bromide dropwise. Warm the reaction to room temperature and stir for 12 hours.
-
Causality: DMF is a polar aprotic solvent that selectively solvates the sodium cation, leaving the alkoxide highly nucleophilic. This accelerates the SN2 substitution, outcompeting any potential E2 elimination of the alkyl bromide.
-
-
Workup : Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate (3x), wash the combined organic layers with brine (5x to remove residual DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol 2: Boc Deprotection and Salt Formation
-
Deprotection : Dissolve the crude N-Boc-3-(2-phenoxyethoxy)piperidine in minimal Dichloromethane (DCM). Add 10 equivalents of 4M HCl in Dioxane at 0°C.
-
Causality: Anhydrous HCl in dioxane is chosen over Trifluoroacetic acid (TFA). Using TFA would yield a trifluoroacetate salt, necessitating a subsequent basic free-basing and re-acidification step to obtain the pharmaceutically preferred hydrochloride salt. The HCl/Dioxane method directly yields the target salt while preventing competitive ether cleavage.
-
-
Isolation : Stir for 2 hours at room temperature. The product, 3-(2-Phenoxyethoxy)piperidine hydrochloride, will precipitate directly from the reaction mixture. Filter, wash with cold diethyl ether, and dry under high vacuum.
Synthetic workflow and mechanistic causality for 3-(2-Phenoxyethoxy)piperidine HCl.
Analytical Characterization & Quality Control
To ensure trustworthiness, the analytical workflow must operate as a self-validating system. Relying on a single analytical method is insufficient; orthogonal techniques must be employed to confirm both structural identity and purity[1].
Nuclear Magnetic Resonance (1H-NMR & 13C-NMR)
-
Protocol : Dissolve 5 mg of the compound in 0.5 mL of DMSO-d6 (the HCl salt is poorly soluble in CDCl3). Use Tetramethylsilane (TMS) as an internal standard.
-
Self-Validation Logic : The presence of a multiplet integrating to 5 protons between 6.90 and 7.30 ppm confirms the intact phenoxy ring. The critical validation point is the downfield shift of the piperidine C3 methine proton (~3.8 ppm), which confirms successful etherification at the 3-position rather than unintended N-alkylation (which would shift the C2/C6 protons instead).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Protocol : Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes on a C18 column.
-
Self-Validation Logic : The mass spectrometer must be run in positive electrospray ionization (ESI+) mode. The base peak must appear at m/z 222.1 [M+H]+, corresponding to the free base molecular weight of 221.29 g/mol . The absence of a peak at m/z 322.1 confirms that the Boc deprotection step was 100% complete.
High-Performance Liquid Chromatography (HPLC)
-
Protocol : Use a standard reverse-phase C18 column. Monitor at 220 nm and 254 nm.
-
Self-Validation Logic : Run a blank injection (solvent only) immediately before the sample to rule out column carryover. A single sharp peak at >98% Area Under Curve (AUC) validates the purity suitable for API downstream synthesis.
Mechanistic Role in Drug Discovery
In medicinal chemistry, the 3-(2-phenoxyethoxy)piperidine scaffold operates as a highly modular pharmacophore. The structural topology allows it to span distinct binding regions within target proteins, particularly monoamine transporters and GPCRs.
-
The Piperidine Core : At physiological pH (7.4), the secondary amine of the piperidine ring is protonated (pKa ~9.5). This cationic center forms critical salt bridges with conserved aspartate residues in the orthosteric binding pockets of aminergic GPCRs.
-
The Ether Linkage : The oxygen atoms act as hydrogen-bond acceptors, interacting with serine or threonine residues, while the flexible ethyl linker allows the molecule to adopt multiple conformations to minimize steric clashes.
-
The Phenoxy Group : The terminal aromatic ring engages in pi-pi stacking or pi-alkyl interactions with hydrophobic clefts deep within the receptor, anchoring the molecule and increasing target residence time.
Pharmacophore mapping of the 3-(2-Phenoxyethoxy)piperidine scaffold in a GPCR pocket.
Handling, Safety, and Storage Protocols
To maintain the scientific integrity of the compound over time, strict handling protocols must be enforced:
-
Hygroscopicity : As a hydrochloride salt, the compound is prone to absorbing atmospheric moisture, which can lead to hydrolysis or inaccurate mass measurements during assay preparation. It must be stored in a tightly sealed amber vial within a desiccator containing calcium sulfate.
-
Temperature : Long-term storage should be maintained at 2-8°C to prevent thermal degradation of the ether linkage.
-
Weighing Protocol : Allow the vial to equilibrate to room temperature in the desiccator before opening to prevent condensation from forming on the cold powder.
References
-
National Center for Biotechnology Information. "3-(2-Phenoxyethoxy)piperidine hydrochloride | CID 53409242" PubChem. URL:[Link]
